molecular formula C14H13Cl2NO2S B2921516 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 338774-15-5

2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine

Cat. No.: B2921516
CAS No.: 338774-15-5
M. Wt: 330.22
InChI Key: KXPFNZUROOTRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine, methyl, and sulfonyl groups. Its molecular formula is C₁₄H₁₂Cl₂NO₂S, with a molecular weight of 329.22 g/mol. The pyridine ring is substituted at positions 2, 3, 4, and 6:

  • Position 2: Chlorine atom.
  • Position 3: A sulfonyl group linked to a 4-chloro-2-methylphenyl moiety.
  • Positions 4 and 6: Methyl groups.

The sulfonyl group introduces strong electron-withdrawing characteristics, while the chloro and methyl substituents enhance steric bulk and lipophilicity.

Properties

IUPAC Name

2-chloro-3-(4-chloro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-8-7-11(15)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)16/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFNZUROOTRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and antitumor research. This article aims to provide an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H12Cl2NO2S\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}\text{O}_2\text{S}

This structure features a pyridine ring substituted with a sulfonyl group and chloro and methyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine exhibit significant antimicrobial properties. For instance, antimicrobial tests using the disc diffusion method revealed that certain derivatives demonstrated notable inhibition against various bacterial strains such as Escherichia coli and Bacillus subtilis. The effectiveness was measured by the size of inhibition zones, with some compounds showing strong activity against gram-positive and gram-negative bacteria .

Table 1: Inhibition Zones of Related Compounds

Compound IDBacteria TestedInhibition Zone (mm)
4bE. faecalis20
8cE. coli25
6bB. subtilis22

Antitumor Activity

In addition to its antimicrobial properties, this compound has been explored for its antitumor potential. A study focusing on kinase inhibitors found that related compounds exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers. The ability of these compounds to inhibit cell proliferation in cancer models suggests that they may serve as promising candidates for further investigation in cancer therapy .

The biological activity of 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine can be attributed to its structural features that allow it to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group may play a role in inhibiting enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound may modulate receptor activity related to tumor growth or microbial resistance mechanisms.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in patients with gastrointestinal stromal tumors (GISTs), particularly those resistant to standard treatments like imatinib. The trial reported significant tumor reduction in a subset of patients .
  • Case Study 2 : Research on the antimicrobial effects demonstrated that specific derivatives were effective against multi-drug resistant strains of bacteria, providing a potential new avenue for treating infections that are difficult to manage with existing antibiotics .

Comparison with Similar Compounds

Key Observations:

The methylsulfonyl group in increases polarity, favoring aqueous solubility, whereas the thioether (S-linkage) may enhance metabolic stability compared to sulfonyl groups .

Lipophilicity and Solubility: The tert-butylphenoxy substituent in significantly raises molecular weight and lipophilicity (predicted logP ~5.5), likely reducing water solubility. The target compound, with a smaller sulfonyl substituent, may exhibit better bioavailability .

Electronic Effects: Sulfonyl groups in all compounds act as electron-withdrawing groups, polarizing the pyridine ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.